2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a thiadiazole ring fused with a benzothiophene moiety, which imparts distinct electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-benzothiophenecarboxylic acid hydrazide with thiocarbonyl compounds under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and other positions on the thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(2-benzothienyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-benzothienyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-thienyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(3-benzothienyl)-1,3,4-thiadiazole stands out due to its specific substitution pattern on the thiadiazole ring, which imparts unique electronic properties and reactivity. This distinct structure can lead to different biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C10H7N3S2 |
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Molecular Weight |
233.3 g/mol |
IUPAC Name |
5-(1-benzothiophen-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H7N3S2/c11-10-13-12-9(15-10)7-5-14-8-4-2-1-3-6(7)8/h1-5H,(H2,11,13) |
InChI Key |
NATDMHCSYWMLLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=NN=C(S3)N |
Origin of Product |
United States |
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